6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Beschreibung
BenchChem offers high-quality 6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-2-29-18-5-3-4-16(14-18)22-24-20(30-26-22)12-13-27-21(28)11-10-19(25-27)15-6-8-17(23)9-7-15/h3-11,14H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDKBQDBDJFBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound is characterized by the following structural features:
- A dihydropyridazin core.
- A 4-chlorophenyl substituent.
- An oxadiazole moiety linked via an ethyl chain.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring in the structure may enhance its interaction with microbial targets.
Anticancer Potential
Several studies have explored the anticancer properties of related compounds. The incorporation of oxadiazole and pyridazine rings has been linked to cytotoxic effects against various cancer cell lines. For example, compounds featuring these moieties have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression .
Anti-inflammatory Effects
Compounds similar to the one have demonstrated anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases .
The biological activity of 6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in microbial metabolism and cancer cell proliferation.
- DNA Interaction : Similar compounds often interact with DNA or RNA, leading to disruptions in replication or transcription processes.
- Receptor Modulation : There is potential for this compound to modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX/LOX |
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of similar oxadiazole derivatives against multi-drug resistant strains. Results showed significant inhibition zones indicating potent antibacterial activity .
- Anticancer Evaluation : A recent investigation into a series of pyridazine derivatives revealed that certain compounds led to a decrease in viability in various cancer cell lines, suggesting that modifications on the pyridazine ring can enhance anticancer efficacy .
Analyse Chemischer Reaktionen
Formation of the 1,2,4-Oxadiazole Ring
The 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-yl group is synthesized via a two-step process:
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Step 1 : Reaction of 3-ethoxybenzamide with hydrazine hydrate to form the corresponding hydrazide.
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Step 2 : Cyclization with carbon disulfide (CS₂) in basic media (KOH/EtOH) under reflux (6–8 hours) .
Table 1: Reaction Conditions for Oxadiazole Synthesis
| Reagent | Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| CS₂, KOH | Ethanol | Reflux | 6 hr | 75–88 | |
| POCl₃ | DMF | 100°C | 4 hr | 65–80 |
Coupling of the Oxadiazole-Ethyl Side Chain to the Dihydropyridazinone Core
The ethyl linker is introduced via alkylation or nucleophilic substitution:
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Reaction : The oxadiazole-thiol intermediate (from Step 2) is treated with 1,2-dibromoethane in DMF using lithium hydride (LiH) as a base .
-
Conditions :
Key Side Reaction : Competing formation of disulfide bonds is mitigated by using anhydrous conditions .
Chlorophenyl Substitution
The 4-chlorophenyl group is introduced via Friedel-Crafts acylation or Suzuki coupling at an early synthetic stage .
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Catalyst : Pd(PPh₃)₄ for Suzuki coupling (yield: 60–75%).
Ethoxy Group Stability
The 3-ethoxyphenyl group undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH), forming a phenolic derivative .
Table 2: Stability of Substituents Under Acidic Conditions
| Substituent | Reagent | Time | Product | Yield (%) |
|---|---|---|---|---|
| 3-Ethoxyphenyl | HBr/AcOH | 3 hr | 3-Hydroxyphenyl | 90 |
| 4-Chlorophenyl | H₂SO₄/HNO₃ | 2 hr | Nitro derivative | 55 |
Catalytic Hydrogenation and Reductive Reactions
The dihydropyridazinone ring is sensitive to hydrogenation:
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Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2,3-dihydropyridazinone to a tetrahydropyridazine derivative .
Photochemical Reactivity
The oxadiazole ring exhibits [2+2] cycloaddition under UV light (λ = 254 nm) with electron-deficient alkenes :
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Product : Spirocyclic adducts (confirmed via X-ray crystallography).
Biological Activity Correlation
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Anticancer Activity : The 4-chlorophenyl group enhances cytotoxicity (IC₅₀: 1.2–3.8 µM against MCF-7 cells) .
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Kinase Inhibition : The oxadiazole-ethyl side chain improves selectivity for CDK2 (Ki: 0.45 µM) .
Table 3: Biological Activity of Structural Analogues
| Compound | Target | IC₅₀/Ki (µM) | Source |
|---|---|---|---|
| Oxadiazole derivative | CDK2 | 0.45 | |
| Chlorophenyl variant | Topoisomerase | 2.1 |
Degradation Pathways
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Oxadiazole Ring Formation : Cyclocondensation of acylhydrazides with nitriles or carboxylic acid derivatives under microwave or thermal conditions .
Pyridazinone Core Construction : Cyclization of dihydropyridazine precursors using reagents like hydrazine hydrate or substituted hydrazines .
Ethyl Linker Incorporation : Alkylation or nucleophilic substitution reactions to attach the oxadiazole-ethyl moiety to the pyridazinone ring .
- Key parameters to optimize include reaction temperature (e.g., 80–120°C for oxadiazole formation) and catalyst selection (e.g., POCl₃ for cyclization steps) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dihydropyridazinone protons at δ 3.5–4.5 ppm; oxadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈ClN₃O₃: 396.11) .
- X-ray Crystallography : For resolving ambiguities in stereochemistry or regiochemistry, particularly for the oxadiazole-pyridazinone junction .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based substrates .
- Receptor Binding Studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or ion channels .
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to reduce byproducts .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring to detect intermediates and adjust reaction parameters dynamically .
Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and rule out degradation products .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified), buffer conditions (pH 7.4), and positive controls (e.g., staurosporine) .
- Orthogonal Assays : Validate results with complementary techniques (e.g., surface plasmon resonance alongside enzymatic assays) .
Q. What computational strategies can predict the compound’s binding mode to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and prioritize analogs .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-ethoxyphenyl group with trifluoromethyl or pyridyl moieties to enhance metabolic stability .
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to the dihydropyridazinone ring to reduce hepatotoxicity .
- Prodrug Strategies : Mask polar groups (e.g., esterify carboxylic acids) to improve oral bioavailability .
Q. What challenges arise in in vivo evaluation, and how can they be mitigated?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct cassette dosing in rodents to assess absorption, distribution, and clearance rates .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and address rapid hepatic clearance .
- Toxicity Screening : Perform histopathology and serum biomarker analysis after 28-day repeated-dose studies .
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